AL 6598
Overview
Description
AL 6598 is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyl and cyclohexyl rings, introduction of the hydroxyl and chloro groups, and the final esterification with acetic acid. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
AL 6598 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
AL 6598 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups and applications.
Suberanilic acid: Another compound with antimicrobial properties, but with a different mechanism of action and molecular structure.
Uniqueness
AL 6598 is unique due to its complex structure, multiple chiral centers, and diverse functional groups. These features contribute to its versatility and potential for various scientific and industrial applications.
Properties
IUPAC Name |
propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,16-22,25-26H,3-5,8-15H2,1-2H3/b7-6-/t18-,19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUEHGRKZQLOO-QMAHXAMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COCC=CCC1C(CC(C1CCC(C2CCCCC2)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1CC[C@H](C2CCCCC2)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170291-06-2 | |
Record name | AL-6598 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170291062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AL-6598 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6G6DQ45F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes AL-6598 a potential candidate for glaucoma treatment?
A1: AL-6598 exhibits promising ocular hypotensive effects. It acts as a partial agonist at both DP and EP2 prostanoid receptors. [, , ] These receptors are found in ocular tissues involved in aqueous humor dynamics, suggesting AL-6598 could influence both inflow and outflow mechanisms, ultimately reducing intraocular pressure (IOP). [, ]
Q2: How does AL-6598 compare to other DP-class prostaglandins in terms of receptor binding?
A2: Quantitative autoradiography studies using human eye sections revealed that AL-6598 demonstrates lower binding affinity for DP receptors compared to other DP agonists like BW245C and ZK118182. [] Despite this lower affinity, AL-6598 still shows efficacy in reducing IOP. []
Q3: How does the ocular hypotensive mechanism of AL-6598 differ from other DP-class prostaglandins?
A3: While the precise mechanisms are still under investigation, studies in cynomolgus monkeys suggest AL-6598 primarily reduces IOP by increasing uveoscleral outflow. [] This contrasts with PGD2, which reduces aqueous flow, and BW245C, which increases both outflow facility and uveoscleral outflow while also decreasing aqueous flow. []
Q4: Where are DP receptors primarily located in human eyes, and what does this suggest about AL-6598's potential mechanism of action?
A4: Quantitative autoradiography studies using [3H]BWA868C, a DP antagonist, revealed a high density of DP receptors in the ciliary muscles, ciliary process, and iris of human eyes. [] This distribution supports the hypothesis that AL-6598 may lower IOP by influencing both uveoscleral outflow and aqueous humor production. []
Q5: What is the significance of identifying EP2 receptors in the human eye in relation to AL-6598?
A5: AL-6598 displays partial agonist activity at EP2 receptors. [] These receptors were found concentrated in the longitudinal ciliary muscle, circular ciliary muscle, retina, and iris of human eyes. [] The presence of EP2 receptors in these tissues, alongside DP receptors, further supports the potential for AL-6598 to modulate aqueous humor dynamics through multiple pathways. []
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